molecular formula C25H26FN3O2 B14942283 6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4,4,8-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4,4,8-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

Cat. No.: B14942283
M. Wt: 419.5 g/mol
InChI Key: WIGOSXPLHREUJS-UHFFFAOYSA-N
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Description

6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4,4,8-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound is notable for its unique structure, which includes a piperazine ring substituted with a fluorophenyl group and a pyrroloquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4,4,8-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often include the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like chloroform or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4,4,8-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and bases (e.g., potassium tert-butoxide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4,4,8-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4,4,8-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione involves its interaction with specific molecular targets. It acts as an inhibitor of human equilibrative nucleoside transporters (ENTs), particularly ENT2 . The compound binds to the transporter proteins, reducing the transport of nucleosides across cell membranes. This inhibition can affect various cellular processes, including nucleotide synthesis and adenosine regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4,4,8-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is unique due to its specific structural features, such as the combination of a fluorophenyl group and a pyrroloquinoline core. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C25H26FN3O2

Molecular Weight

419.5 g/mol

IUPAC Name

9-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-6,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione

InChI

InChI=1S/C25H26FN3O2/c1-16-12-18-17(14-25(2,3)29-22(18)19(13-16)23(30)24(29)31)15-27-8-10-28(11-9-27)21-7-5-4-6-20(21)26/h4-7,12-14H,8-11,15H2,1-3H3

InChI Key

WIGOSXPLHREUJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C3C(=C1)C(=O)C(=O)N3C(C=C2CN4CCN(CC4)C5=CC=CC=C5F)(C)C

Origin of Product

United States

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